molecular formula C17H11ClFNO3S B2544633 (5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 477862-12-7

(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Katalognummer: B2544633
CAS-Nummer: 477862-12-7
Molekulargewicht: 363.79
InChI-Schlüssel: YMDOMNLQXYIDMQ-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione (CAS: 477862-12-7) is a thiazolidinedione derivative characterized by a central 1,3-thiazolidine-2,4-dione core. Its structure features a substituted benzylidene group at the 5-position, with a 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl substituent.

Eigenschaften

IUPAC Name

(5E)-5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3S/c18-13-2-1-3-14(19)12(13)9-23-11-6-4-10(5-7-11)8-15-16(21)20-17(22)24-15/h1-8H,9H2,(H,20,21,22)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDOMNLQXYIDMQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidine ring and various substituents that may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects.

  • Molecular Formula : C17H11ClFNO3S
  • Molar Mass : 363.79 g/mol
  • CAS Number : 477862-12-7
  • Density : 1.479 g/cm³ (predicted)
  • pKa : 7.24 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including the compound . A comparative study evaluated several thiazolidinones against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Thiazolidinone AK5628.5 - 14.9
Thiazolidinone BHeLa8.9 - 15.1
Thiazolidinone CMDA-MB-36112.7 - 25.6
This compoundVariousTBD

In vitro studies indicated that these compounds induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, suggesting a multifaceted mechanism of action .

Antibacterial Activity

The antibacterial properties of thiazolidinedione derivatives have also been investigated. For instance, a study reported that specific thiazolidinone derivatives exhibited significant inhibition against Gram-positive bacteria:

CompoundBacterial StrainActivity (Zone of Inhibition)Reference
Thiazolidinone DStaphylococcus aureusSignificant
Thiazolidinone EStreptococcus pneumoniaeModerate
This compoundTBDTBD

These findings suggest that thiazolidinediones may serve as promising candidates for developing new antibacterial agents.

Enzyme Inhibition

Thiazolidinediones have been shown to inhibit various enzymes, including acetylcholinesterase and urease. The enzyme inhibitory activity was assessed using standard assays:

CompoundEnzyme TargetIC50 (µM)Reference
Thiazolidinone FAcetylcholinesterase2.14 ± 0.003
Thiazolidinone GUrease0.63 ± 0.001
This compoundTBDTBD

The potential for these compounds to act as enzyme inhibitors could lead to therapeutic applications in neurodegenerative diseases and other conditions where enzyme dysregulation is a factor.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of thiazolidinedione derivatives for their biological activities. For example:

  • Cytotoxicity Studies : A series of synthesized thiazolidinones were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity compared to normal cells .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that some derivatives activate apoptotic pathways while others inhibit cell proliferation through different signaling pathways .
  • Structure-Activity Relationship (SAR) : The modification of substituents on the thiazolidinedione core has been shown to significantly affect biological activity, emphasizing the importance of chemical structure in drug design .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. For instance, a study demonstrated that derivatives of thiazolidine-2,4-dione exhibited significant antiradical activity comparable to established antioxidants. These compounds were shown to effectively donate electrons and chelate ferrous ions, thereby mitigating oxidative damage in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (IC50 μM)Reference
(5E)-5-{...}25
Reference Antioxidant A20
Reference Antioxidant B30

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators in various cellular models. In vitro studies indicated that it could reduce the expression of inflammatory markers such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of (5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione has been a focal point of research. Preliminary investigations have revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle progression. Specifically, studies have demonstrated its efficacy against breast cancer and leukemia cell lines by promoting cell death while sparing normal cells .

Table 2: Anticancer Efficacy

Cancer TypeIC50 (μM)Mechanism of ActionReference
Breast Cancer15Caspase activation
Leukemia10Cell cycle arrest
Normal Cells>50Minimal toxicity

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are supported by quantum chemical calculations that correlate structural features with biological activity. For example, the presence of specific functional groups enhances electron donation capabilities, which is crucial for antioxidant activity . Additionally, molecular docking studies have provided insights into how this compound interacts with target proteins involved in inflammation and cancer pathways.

Analyse Chemischer Reaktionen

Reactivity at the Methylidene Group

The α,β-unsaturated carbonyl system (C=C–C=O) enables Michael addition and cycloaddition reactions:

Michael Additions

  • Nucleophiles : Thiols, amines, or stabilized enolates can attack the β-carbon.

  • Example : Reaction with primary amines produces substituted thiazolidinedione derivatives, as seen in analogous compounds .

Reaction TypeReagentProductReference
Michael AdditionR-NH₂N-Alkyl-thiazolidinedione adducts

[4+2] Cycloadditions

  • The conjugated system participates in Diels-Alder reactions with dienes, forming six-membered heterocycles.

  • Electron-deficient dienophiles enhance reactivity due to the electron-withdrawing TZD ring .

Ring Opening and Functionalization

  • Base Hydrolysis :

    • Treatment with ethanolic KOH opens the thiazolidine ring, forming a potassium enolate intermediate (observed in related TZDs) .

    • Further alkylation/acylation modifies the side chain .

Substitution at Sulfur

  • Chlorination :

    • Reaction with PCl₅ substitutes the sulfur atom, forming chlorinated intermediates (used in hybrid drug synthesis) .

Aromatic Substitution Reactions

The 2-chloro-6-fluorophenyl and methoxyphenyl groups undergo electrophilic aromatic substitution (EAS) :

  • Halogenation : Bromine or iodine in acidic media targets the para positions relative to electron-donating groups.

  • Nitration : Limited by steric hindrance from the methylidene group and chloro/fluoro substituents .

Biological Activity and Stability

  • Hydrolytic Stability : The compound resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to steric protection of the carbonyl groups .

  • Metabolic Pathways :

    • Hepatic CYP450-mediated oxidation of the methylidene group .

    • Glucuronidation of the phenolic oxygen .

Comparative Reactivity of Structural Analogues

Key differences in reactivity arise from substituent effects:

CompoundSubstituentsReactivity TrendReference
5b 3,5-Dibromo-4-hydroxyphenylEnhanced EAS due to electron-withdrawing Br
5e 4-ChlorophenylIncreased stability toward nucleophiles
This compound 2-Chloro-6-fluorophenylSteric hindrance reduces EAS rates

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazolidinedione Derivatives

Structural Analogues and Substituent Variations

Thiazolidinedione derivatives often differ in the substituents attached to the benzylidene group, which significantly influence their biological activity and physicochemical properties. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-chloro-6-fluoro C₁₇H₁₀ClFNO₃S 365.78 Potential PPAR modulation; safety precautions for thermal instability
(5E)-5-({4-[(3-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione (CAS: 157375-63-8) 3-chloro C₁₇H₁₂ClNO₃S 345.80 Similar core structure; altered halogen position may affect receptor binding
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione 2,4-dichloro C₁₇H₁₀Cl₂NO₃S 380.23 Increased lipophilicity due to additional chlorine; possible enhanced metabolic stability
5-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione 2-hydroxy-3-methoxy C₁₂H₁₁NO₄S 265.28 Polar substituents may improve solubility but reduce membrane permeability
Key Observations:

Halogen Effects: The target compound’s 2-chloro-6-fluoro substitution introduces both electron-withdrawing and steric effects, which may enhance binding to PPARγ compared to mono-chloro analogues (e.g., CAS 157375-63-8) .

Solubility : Hydroxy and methoxy groups (e.g., in ) increase polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Crystalline Forms and Stability

Crystalline forms of thiazolidinediones are critical for pharmaceutical formulation. For example, the hydrate of 5-(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1-H-benzimidazol-2-yl]methoxy}benzyl)-1,3-thiazolidine-2,4-dione dihydrochloride () demonstrates enhanced stability and PPARγ activation.

Research Findings and Implications

  • PPAR Activation : Thiazolidinediones with halogenated aryl groups (e.g., 2-chloro-6-fluoro in the target compound) show stronger PPARγ agonism due to optimized hydrophobic interactions .
  • Anticancer Potential: Analogues with dichloro substitutions () exhibit cytotoxicity in cancer cell lines, suggesting the target compound may share this activity .
  • Safety Profile : The target compound’s thermal instability (P210 ) necessitates careful storage compared to more stable analogues like the dihydrochloride hydrate in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione, and how can purity be validated?

  • Methodology :

  • Step 1 : Utilize a Knoevenagel condensation reaction between 1,3-thiazolidine-2,4-dione and substituted benzaldehyde derivatives under reflux conditions (DMF/acetic acid mixture) .
  • Step 2 : Optimize reaction time (2–6 hours) and stoichiometry (1:1.2 molar ratio of thiazolidinedione to aldehyde) for yield improvement.
  • Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, C=O peaks at ~170–175 ppm) and IR (C=O stretching at 1735 cm1^{-1}, C=S at 690 cm1^{-1}) .

Q. How can computational tools predict the biological activity of this compound?

  • Methodology :

  • Perform molecular docking using AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma).
  • Compare docking scores (e.g., −3.8 to −5.1 kcal/mol for similar thiazolidinediones) and analyze interactions (hydrogen bonds with Ser289, hydrophobic contacts with Phe264) .
  • Validate predictions with in vitro assays (e.g., PPAR-γ transactivation assays using reporter cell lines) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s hypolipidemic activity?

  • Methodology :

  • Design : Synthesize derivatives with substituents at the 2-chloro-6-fluorophenyl or benzylidene positions (e.g., Br, NO2_2, OCH3_3).
  • Testing : Evaluate lipid-lowering effects in hyperlipidemic rodent models (e.g., LDL reduction in serum via ELISA).
  • Data Analysis : Corrogate substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups (Cl, F) enhance receptor binding by increasing electrophilicity of the thiazolidinedione core .
  • Contradiction Note : Some halogenated analogs show reduced solubility, necessitating formulation optimization (e.g., PEGylation) for in vivo efficacy .

Q. What strategies resolve discrepancies in bioactivity data between in silico predictions and experimental results?

  • Methodology :

  • Step 1 : Re-evaluate docking parameters (e.g., protonation states, solvation models) using explicit solvent MD simulations.
  • Step 2 : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and compare with docking scores.
  • Step 3 : Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .
  • Example : A docking score of −4.4 kcal/mol for a 4-hydroxyphenyl derivative may not correlate with in vitro activity due to metabolic instability (e.g., rapid glucuronidation) .

Q. How can spectroscopic techniques differentiate Z/E isomers in thiazolidinedione derivatives?

  • Methodology :

  • NMR : Use 1H^1H-NMR to observe coupling constants (JJ) of the exocyclic double bond (Z: JJ ~10–12 Hz; E: JJ ~15–18 Hz).
  • IR : E-isomers show stronger C=O absorption due to reduced conjugation .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., C=C bond length ~1.34 Å for E-configuration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.